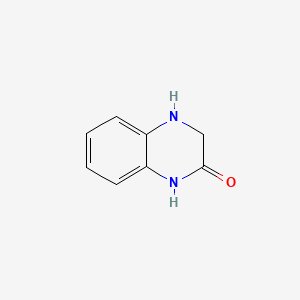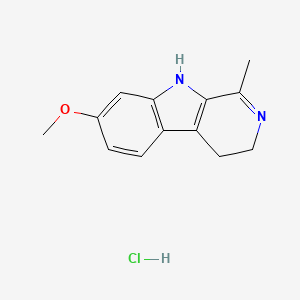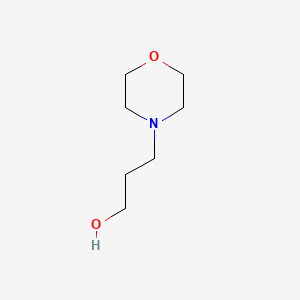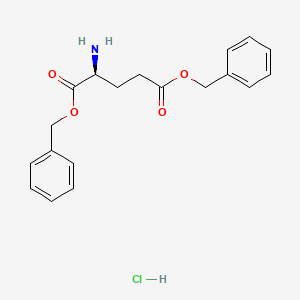
叔丁基乙烯基氨基甲酸酯
概述
描述
It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and dichloromethane . This compound is widely used in organic chemistry as a substrate or intermediate for the synthesis of other organic compounds.
科学研究应用
Tert-butyl vinylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, coatings, and other industrial chemicals.
作用机制
Target of Action
Tert-butyl vinylcarbamate is a type of carbamate compound . Carbamates are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Carbamates in general are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes in cellular function and physiology.
Pharmacokinetics
The compound’s molecular weight (14319) suggests that it may have favorable bioavailability .
Result of Action
Based on the known effects of carbamates, it can be hypothesized that tert-butyl vinylcarbamate may alter cellular processes through its interaction with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl vinylcarbamate. For instance, the compound is recommended to be stored in a freezer, under -20°C, suggesting that it may be sensitive to temperature . Other environmental factors, such as pH and the presence of other chemicals, may also influence its action.
生化分析
Biochemical Properties
Tert-butyl vinylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with esterases, which are enzymes that hydrolyze ester bonds. The interaction between tert-butyl vinylcarbamate and esterases involves the hydrolysis of the carbamate group, leading to the formation of tert-butyl alcohol and vinylamine. This reaction is crucial in various biochemical pathways, including the detoxification of xenobiotics .
Cellular Effects
Tert-butyl vinylcarbamate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, tert-butyl vinylcarbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, which can affect neurotransmission and result in altered cellular responses . Additionally, tert-butyl vinylcarbamate can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of tert-butyl vinylcarbamate involves its interaction with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This binding interaction is reversible, allowing tert-butyl vinylcarbamate to act as a competitive inhibitor. Furthermore, tert-butyl vinylcarbamate can undergo hydrolysis by esterases, leading to the formation of tert-butyl alcohol and vinylamine. These metabolites can further interact with other biomolecules, influencing cellular functions and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl vinylcarbamate can change over time. The stability of tert-butyl vinylcarbamate is influenced by factors such as temperature, pH, and the presence of other chemicals. It has been observed that tert-butyl vinylcarbamate is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or acidic conditions. Long-term exposure to tert-butyl vinylcarbamate can lead to cumulative effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of tert-butyl vinylcarbamate vary with different dosages in animal models. At low doses, tert-butyl vinylcarbamate may not exhibit significant toxic effects. At higher doses, it can induce toxic effects such as neurotoxicity, hepatotoxicity, and immunotoxicity. For instance, high doses of tert-butyl vinylcarbamate have been shown to cause liver damage in rats, characterized by elevated liver enzymes and histopathological changes. Additionally, high doses can lead to neurotoxic effects, including convulsions and altered behavior .
Metabolic Pathways
Tert-butyl vinylcarbamate is involved in various metabolic pathways. It is metabolized by esterases to form tert-butyl alcohol and vinylamine. These metabolites can further undergo biotransformation by other enzymes, such as cytochrome P450 enzymes, leading to the formation of additional metabolites. The metabolic pathways of tert-butyl vinylcarbamate are crucial for its detoxification and elimination from the body. Additionally, the metabolites of tert-butyl vinylcarbamate can interact with other metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Tert-butyl vinylcarbamate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it can interact with transporters and binding proteins, facilitating its transport within cells. The distribution of tert-butyl vinylcarbamate within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. The localization and accumulation of tert-butyl vinylcarbamate within specific tissues can affect its activity and function .
Subcellular Localization
The subcellular localization of tert-butyl vinylcarbamate is influenced by its chemical properties and interactions with cellular components. It can localize to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of tert-butyl vinylcarbamate within specific compartments can affect its activity and function. For instance, its localization to the mitochondria can influence mitochondrial function and energy metabolism. Additionally, post-translational modifications and targeting signals can direct tert-butyl vinylcarbamate to specific organelles, influencing its subcellular localization and activity .
准备方法
Synthetic Routes and Reaction Conditions: Tert-butyl vinylcarbamate can be synthesized through the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, and the isocyanate derivative is trapped by an alkoxide or amine to form the carbamate .
Industrial Production Methods: Industrial production of tert-butyl vinylcarbamate typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: Tert-butyl vinylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates or ureas.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carbamates or ureas.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or other derivatives.
相似化合物的比较
Tert-butyl carbamate: Similar in structure but lacks the vinyl group.
Ethyl carbamate: Contains an ethyl group instead of a tert-butyl group.
Methyl carbamate: Contains a methyl group instead of a tert-butyl group.
Uniqueness: Tert-butyl vinylcarbamate is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in applications where both protection of amines and further functionalization are required.
属性
IUPAC Name |
tert-butyl N-ethenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDWKAHMQWSMPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28497-66-7 | |
| Record name | Carbamic acid, N-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28497-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90291021 | |
| Record name | tert-butyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-72-3 | |
| Record name | 7150-72-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-ethenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)











